

# GSK-LSD1 histone demethylase inhibition

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Compound Focus: **Gsk-Isd1**

Cat. No.: S005651

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## Biochemical Characteristic Profile

The table below summarizes the core biochemical and in vitro characteristics of **GSK-LSD1**.

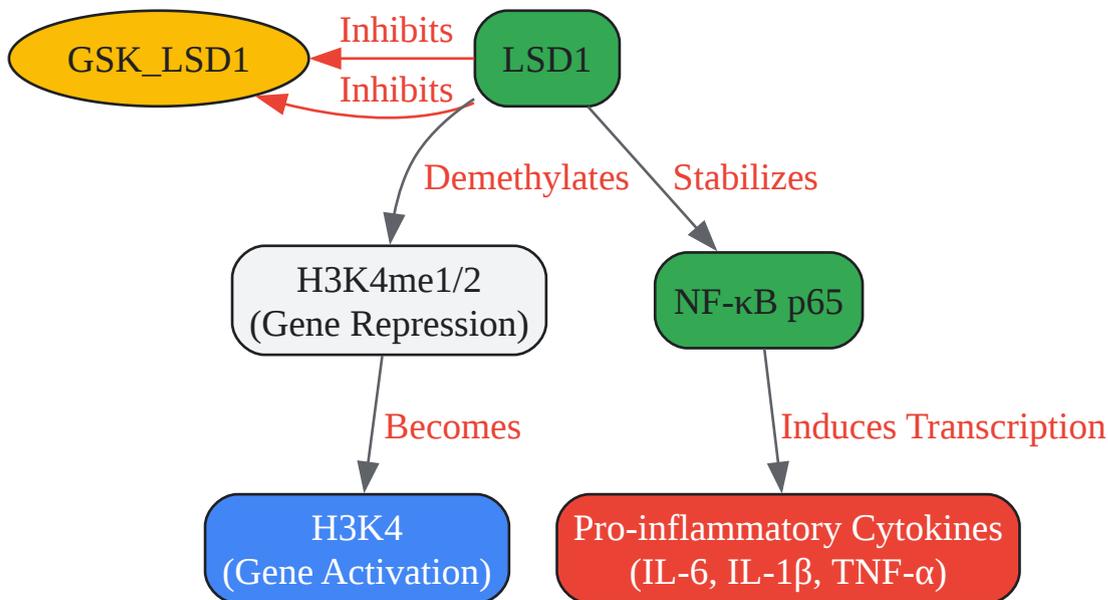
Property	Description
Target	LSD1/KDM1A (Histone Demethylase) [1] [2]
Mechanism of Action	Irreversible, mechanism-based inhibitor [1] [2]
IC <sub>50</sub> (Cell-Free Assay)	16 nM [1] [2]
Selectivity	> 1000-fold selective over related FAD enzymes (LSD2, MAO-A, MAO-B) [1] [2]
Primary Cellular Effect	Increases histone H3 lysine 4 mono/di-methylation (H3K4me1/2) [3]
In vitro Antiproliferative Activity	Inhibits cancer cell line growth (average EC <sub>50</sub> < 5 nM) [1] [2]

## Mechanism of Action and Signaling Pathways

**GSK-LSD1** is an irreversible inhibitor that forms a covalent adduct with the FAD cofactor within the catalytic site of LSD1, permanently inactivating the enzyme [4]. This inhibition leads to an accumulation of

methylated histone marks (H3K4me1/2), which promotes a more open chromatin state and can activate transcription of genes involved in cellular differentiation [4] [3].

Beyond its role in histone demethylation, LSD1 also regulates non-histone proteins. A key mechanism involves the modulation of the NF- $\kappa$ B signaling pathway. Research indicates that **GSK-LSD1** can suppress the expression of pro-inflammatory cytokines by disrupting the stability of NF- $\kappa$ B p65 [5].



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**GSK-LSD1** inhibits LSD1, blocking histone demethylation and NF- $\kappa$ B-mediated cytokine production [4] [5].

## Key Research Applications and Protocols

**GSK-LSD1** has been utilized in various preclinical disease models, revealing its potential as a therapeutic agent and research tool.

## In Vitro Cell Proliferation and Viability Assays

The compound's effects on cell growth are typically measured using ATP-based viability assays like CellTiter-Glo [6] [3].

- **Typical Protocol:**

- **Cell Seeding:** Plate cancer cells (e.g., acute myeloid leukemia or glioblastoma stem cells) in 96- or 384-well plates.
- **Compound Treatment:** Treat cells with a dose range of **GSK-LSD1** (e.g., from nM to low  $\mu$ M concentrations). Include a DMSO vehicle control.
- **Incubation:** Incubate cells for a defined period, often 4 to 10 days, to assess cytostatic effects.
- **Viability Measurement:** Add CellTiter-Glo reagent to lyse cells and generate a luminescent signal proportional to ATP content.
- **Data Analysis:** Calculate percent viability compared to DMSO control and determine  $IC_{50}$  or  $EC_{50}$  values using curve-fitting software.

## In Vitro Differentiation Assays

In AML models, **GSK-LSD1** induces differentiation, an effect that can be synergistically enhanced with All-Trans Retinoic Acid (ATRA) [6]. This is often measured by flow cytometry.

- **Typical Protocol:**
  - **Treatment:** Expose AML cells (e.g., MOLM-13) to **GSK-LSD1**, ATRA, or a combination for several days.
  - **Harvesting:** Collect cells and wash with PBS.
  - **Staining:** Incubate cells with fluorescently conjugated antibodies against myeloid differentiation markers like **CD11b** and **CD86**.
  - **Analysis:** Analyze stained cells using a flow cytometer. An increase in CD11b/CD86-positive cells indicates differentiation.

## Cytokine Modulation Assays

**GSK-LSD1** can suppress cytokine release in immune cells, as shown in models of SARS-CoV-2-triggered cytokine release syndrome [5].

- **Typical Protocol:**
  - **Cell Stimulation:** Isolate PBMCs from human blood and stimulate them with an inflammatory trigger (e.g., LPS or SARS-CoV-2 components).
  - **Inhibition:** Co-treat stimulated PBMCs with **GSK-LSD1**.
  - **Measurement:** After 24-48 hours, collect culture supernatants.
  - **Quantification:** Analyze levels of cytokines (e.g., IL-6, IL-1 $\beta$ , TNF- $\alpha$ ) using **ELISA** or a multiplex bead-based **Luminex** assay.

## Conclusion and Research Outlook

**GSK-LSD1** is a critical tool for probing LSD1 biology. Its high potency and selectivity have enabled researchers to validate LSD1 as a target in cancers like AML and glioblastoma, uncover its non-canonical role in NF- $\kappa$ B signaling, and explore rational combination therapies, particularly with ATRA.

Future work will focus on translating these findings into clinical applications and further elucidating the demethylase-independent functions of LSD1.

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## References

1. GSK-LSD1 2HCl | Histone Demethylase inhibitor [selleckchem.com]
2. GSK-LSD1 [thesgc.org]
3. Comparison of pharmacological inhibitors of lysine-specific ... [frontiersin.org]
4. /KDM1A LSD in clinical trials: advances and prospects 1 inhibitors [jhoonline.biomedcentral.com]
5. GSK-LSD1, an LSD1 inhibitor, quashes SARS-CoV-2- ... [nature.com]
6. Lysine specific demethylase 1 inactivation enhances ... [pmc.ncbi.nlm.nih.gov]

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